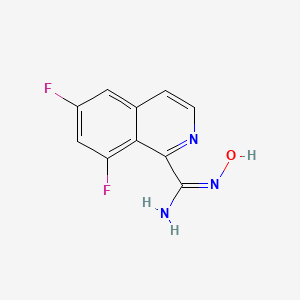

(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 8th positions of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of isoquinoline derivatives and related compounds:

As Modulators of RORYt

Methylene-linked quinolinyl compounds are investigated as modulators of RORYt .

Pharmaceutical Applications

- Organic Salts: Recognizing that approximately 50% of commercial pharmaceuticals are organic salts, ionic liquid forms of a number of pharmaceuticals have been investigated .

- Dual Active Ionic Liquid: Combining a pharmaceutically active cation with a pharmaceutically active anion leads to a Dual Active ionic liquid in which the actions of two drugs are combined .

Use in Treating Kinase-Mediated Disorders

Isoquinoline compounds can be used to treat kinase-mediated disorders in mammals, including those mediated by kinases such as IGF-1R, Insulin Receptor, KDR, Tie2, EGFR, PKA, PKB, PKC, FKHR, TSC1/2, SGK, LCK, BTK, Erk, MSK, MK2, MSK, p38, P70S6K, PIM1, PIM2, ROCK2, GSK3, or a CDK complex . The method may involve selective inhibition of PKB or PKBC .

Other Relevant Compounds and Applications

- Carvacrol: This natural compound can induce ROS production, disturbing energy production in fungi by decreasing glycolysis and augmenting gluconeogenesis .

- Chlorella vulgaris: This microalga has diverse applications and bioactive properties, including antioxidant, anti-inflammatory, immunomodulatory, antiviral, antimicrobial, anticancer, antidiabetic, lipid-lowering, cardiovascular, neuroprotective, detoxification, and heavy metal chelation effects .

- microFLOQ Swabs: These swabs, co-developed by the French Gendarmerie Forensic Research Institute (IRCGN) and COPAN, are used as a DNA collection tool that enables direct PCR amplification, skipping the DNA extraction step .

Mechanism of Action

The mechanism of action of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy and carboximidamide groups contribute to the compound’s reactivity and ability to form stable complexes with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

6,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different reactivity and applications.

N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, affecting its binding affinity and biological activity.

6,8-Difluoroisoquinoline-1-carboximidamide:

Uniqueness

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.

Biological Activity

(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive isoquinoline structure with two fluorine substitutions at the 6 and 8 positions, which may enhance its biological activity through various mechanisms. The presence of a hydroxyl group and a carboximidamide moiety further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various lomefloxacin derivatives that showed potent broad-spectrum anticancer activity, with specific compounds demonstrating cell cycle arrest at the G2-M phase and comparable inhibition of topoisomerase II to doxorubicin .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Cell Line Tested |

|---|---|---|---|

| This compound | TBD | Topoisomerase II inhibition | Various cancer cell lines |

| Lomefloxacin Derivative 3e | 0.98 | Cell cycle arrest at G2-M phase | SK-MEL-5 (melanoma) |

| Doxorubicin | 0.95 | Topoisomerase II inhibition | A549 (lung cancer) |

The exact IC50 value for this compound is yet to be determined but is anticipated to be in a similar range based on structural activity relationships observed in related compounds.

Antimicrobial Activity

The antimicrobial potential of isoquinoline derivatives has also been explored. Compounds containing the 8-hydroxyquinoline nucleus have shown varying degrees of antimicrobial activity against pathogenic strains. The lipophilicity and electronic properties of these compounds significantly influence their effectiveness against bacterial infections .

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | E. coli |

| 8-Hydroxyquinoline Derivative | 16-128 | H5N1 Avian Influenza Virus |

| Lomefloxacin Derivative | 4 | Staphylococcus aureus |

The biological activity of this compound may be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar to other isoquinoline derivatives, it may inhibit topoisomerase enzymes critical for DNA replication and transcription.

- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest, which is crucial for its anticancer effects.

- Antimicrobial Action : The structural features allow for interaction with microbial targets, disrupting essential cellular processes.

Case Studies

A notable case study involved the evaluation of various halogenated derivatives of isoquinolines against glioblastoma multiforme cells. The study revealed that these derivatives exhibited significant cytotoxicity by inhibiting glycolysis, thereby reducing the energy supply necessary for tumor growth .

Properties

Molecular Formula |

C10H7F2N3O |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

6,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H7F2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |

InChI Key |

FYXKCDWOAPAYPV-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)/C(=N\O)/N |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.